MAO-B Inhibitory Potency Relative to Clinical-Stage MAO-B Inhibitors
The target compound exhibits an IC50 of 8,600 nM against human membrane-bound MAO-B expressed in insect cell membranes, as measured by inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. In contrast, the clinical MAO-B inhibitors selegiline (IC50 = 5.5 nM) [2], rasagiline (IC50 = 4.43 nM) , and safinamide (IC50 = 98 nM) [3] demonstrate nanomolar potency in comparable recombinant human MAO-B enzymatic assays. This 1,560- to 1,940-fold lower potency positions CAS 918646-36-3 as a low-affinity MAO-B ligand suitable for use as a negative control or tool compound in selectivity profiling, rather than a therapeutic candidate.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8,600 nM (8.60E+3 nM) |
| Comparator Or Baseline | Selegiline: 5.5 nM; Rasagiline: 4.43 nM; Safinamide: 98 nM |
| Quantified Difference | 1,560-fold weaker vs. selegiline; 1,940-fold weaker vs. rasagiline; 88-fold weaker vs. safinamide |
| Conditions | Human recombinant MAO-B; kynuramine substrate; insect cell membrane expression (target) vs. baculovirus-infected insect cells (selegiline); amplex red or fluorimetric detection. |
Why This Matters
For researchers conducting MAO-B inhibitor screening or selectivity profiling, the inclusion of a structurally distinct low-affinity biquinoline control compound enables discrimination between specific and non-specific target engagement, which is critical for assay validation and hit triage.
- [1] BindingDB. BDBM50450825 (CHEMBL4218690). IC50: 8.60E+3 nM for human membrane-bound MAO-B. View Source
- [2] BindingDB. BDBM15579 (CHEMBL972). Selegiline IC50: 5.5 nM for human recombinant MAO-B. View Source
- [3] Safinamide IC50: 98 nM for human recombinant MAO-B. ABMOLE Bioscience. Safinamide product page. View Source
